Hexyl acetoacetate

Vue d'ensemble

Description

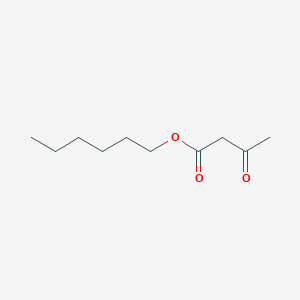

Hexyl acetoacetate, also known as acetoacetic acid hexyl ester, is an organic compound with the molecular formula C10H18O3. It is a colorless to light yellow liquid with a fruity odor. This compound is commonly used in the fragrance and flavor industry due to its pleasant aroma. It is also utilized as an intermediate in organic synthesis.

Mécanisme D'action

Target of Action

Hexyl acetoacetate, also known as Acetoacetic Acid Hexyl Ester , is a biochemical compound used in proteomics research

Mode of Action

Acetoacetate derivatives, such as ethyl acetoacetate, undergo a process called the Acetoacetic Ester Synthesis . This process involves the formation of an enolate ion, which can act as a nucleophile and undergo an SN2 reaction with alkyl halides, acyl (acid) chlorides, and more . After alkylation, the product can be converted to a dicarboxylic acid through saponification, and subsequently, one of the carboxylic acids can be removed through a decarboxylation step .

Biochemical Pathways

The Acetoacetic Ester Synthesis, which is likely involved in the action of this compound, is part of the broader acetyl CoA pathway . This pathway requires approximately 10 enzymes and several organic cofactors to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate . The acetyl CoA pathway is ancient and conserved, playing a crucial role in the metabolism of many organisms .

Pharmacokinetics

As a small molecule with a molecular weight of 18625 , it can be hypothesized that it may be readily absorbed and distributed in the body. Its metabolism and excretion would likely involve enzymatic processes and renal clearance, respectively.

Result of Action

The result of the Acetoacetic Ester Synthesis, which this compound likely undergoes, is the formation of a ketone or more specifically an α-substituted acetone . This process allows the creation of complex molecules from simpler ones, which can be crucial in various biochemical processes.

Analyse Biochimique

Biochemical Properties

Hexyl Acetoacetate, as a derivative of acetoacetic acid, plays a role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules in the context of acetoacetic ester synthesis . The nature of these interactions involves the conversion of ethyl acetoacetate into a methyl ketone, a process that is facilitated by a strong base .

Cellular Effects

For instance, acetoacetate is regarded as a direct energy precursor through the TCA cycle and respiratory chain, thereby affecting cell viability .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into a methyl ketone through the Acetoacetic Ester Synthesis . This process involves the alkylation of an active methylene enolate, hydrolysis of an ester to a carboxylic acid, and decarboxylation of a β-ketoacid .

Metabolic Pathways

This compound is involved in the Acetoacetic Ester Synthesis, a metabolic pathway that involves the conversion of ethyl acetoacetate into a methyl ketone . This process involves several enzymes and results in the formation of a β-ketoacid, which is then decarboxylated .

Transport and Distribution

Given its role in the Acetoacetic Ester Synthesis, it can be inferred that it is transported and distributed in a manner that facilitates this process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexyl acetoacetate can be synthesized through the esterification of acetoacetic acid with hexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, this compound is produced by the transesterification of ethyl acetoacetate with hexanol. This method involves the use of a catalyst, such as sodium ethoxide, to promote the transesterification reaction. The reaction is conducted at elevated temperatures to achieve high yields of the product.

Analyse Des Réactions Chimiques

Types of Reactions: Hexyl acetoacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: this compound derivatives with additional oxygen-containing functional groups.

Reduction: Hexyl alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Applications

1. Intermediate in Organic Synthesis

Hexyl acetoacetate is primarily utilized as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the production of pharmaceuticals and agrochemicals. Its chemical structure allows it to participate in reactions such as acetoacetic ester synthesis, which is fundamental in creating more complex molecules .

2. Production of Organic Light-Emitting Diodes (OLEDs)

Recent studies have highlighted this compound's role in the development of efficient OLEDs. It serves as a ligand in crosslinkable iridium(III) complexes used in the emissive layers of OLEDs. This application enhances device performance by improving morphological stability and charge balance .

Biological Applications

1. Potential Biological Activities

Research indicates that this compound may exhibit antimicrobial and antioxidant properties. Its derivatives are being studied for their potential biological activities, suggesting a role in drug development .

2. Muscle Regeneration

this compound's structural similarity to acetoacetate—a known signaling metabolite—has led to investigations into its effects on muscle cell function. Studies show that acetoacetate can accelerate muscle regeneration and ameliorate conditions like muscular dystrophy by activating specific cellular pathways .

Industrial Applications

1. Fragrance and Flavor Industry

Due to its pleasant fruity aroma, this compound is widely used in the fragrance and flavor industry. It contributes to the formulation of various consumer products, enhancing their sensory appeal .

2. Lubrication Properties

Research has demonstrated that adding this compound can improve the lubrication properties of automotive fuels. This finding has implications for enhancing fuel efficiency and reducing engine wear .

Thermodynamic Studies

Recent thermodynamic studies have examined the behavior of this compound in high-pressure supercritical CO2 environments. Understanding its solubility and phase behavior under these conditions is crucial for applications in extraction processes and material science .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals |

| OLED Production | Component in iridium(III) complexes for enhanced device performance |

| Biological Activities | Potential antimicrobial and antioxidant properties |

| Muscle Regeneration | Mimics acetoacetate's effects on muscle cell proliferation |

| Fragrance and Flavor Industry | Used for its fruity aroma in consumer products |

| Lubrication Properties | Enhances lubrication in automotive fuels |

| Thermodynamic Behavior | Studied under high-pressure CO2 for extraction applications |

Case Studies

Case Study 1: OLED Efficiency Enhancement

A study conducted on crosslinkable iridium(III) complexes demonstrated that incorporating this compound improved OLED efficiency by allowing additional layers to be deposited without compromising stability . This advancement represents a significant step forward in OLED technology.

Case Study 2: Muscle Cell Function

In experiments involving muscle regeneration, this compound was shown to activate signaling pathways that promote muscle cell proliferation. This finding suggests potential therapeutic applications for conditions associated with muscle wasting .

Comparaison Avec Des Composés Similaires

Hexyl acetoacetate can be compared with other similar compounds, such as:

Ethyl acetoacetate: Both compounds are esters of acetoacetic acid, but this compound has a longer carbon chain, making it more hydrophobic.

Methyl acetoacetate: Similar to ethyl acetoacetate, but with a shorter carbon chain, resulting in different physical and chemical properties.

Butyl acetoacetate: Another ester of acetoacetic acid with a different alkyl group, leading to variations in reactivity and applications.

This compound is unique due to its specific alkyl group, which imparts distinct properties and applications compared to other acetoacetate esters.

Activité Biologique

Hexyl acetoacetate, also known as acetoacetic acid hexyl ester, is an organic compound with diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and industry.

- Molecular Formula : CHO

- Molecular Weight : 186.25 g/mol

- CAS Number : 13562-84-0

This compound is a derivative of acetoacetic acid and is primarily studied for its potential antimicrobial and antioxidant properties.

Biochemical Pathways

This compound is involved in the Acetoacetic Ester Synthesis , a metabolic pathway that converts ethyl acetoacetate into methyl ketones. This pathway plays a crucial role in energy metabolism, particularly in the TCA cycle and respiratory chain, affecting cell viability and function.

Cellular Effects

Research indicates that this compound may influence cellular processes through its conversion into active metabolites. These metabolites can interact with various biomolecules, potentially modulating enzyme activity and signaling pathways .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against several bacterial strains. Studies suggest that it disrupts bacterial cell membranes, leading to cell lysis and death. For instance, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, demonstrating significant inhibitory effects.

Antioxidant Activity

The compound exhibits antioxidant properties , which may help mitigate oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, making it a candidate for further research in oxidative stress-related diseases .

Toxicological Studies

A 13-week subchronic toxicity study conducted on SD rats assessed the safety profile of this compound. Key findings include:

- No significant toxicity was observed at doses up to 300 mg/kg/day.

- At 1,000 mg/kg/day, some male rats exhibited occult blood in urine, indicating potential renal effects.

- The study established a No Observed Adverse Effect Level (NOAEL) of 300 mg/kg/day for males and above 1,000 mg/kg/day for females .

Table 1: Summary of Toxicological Findings

| Parameter | Dose (mg/kg/day) | Observations |

|---|---|---|

| General Condition | All doses | No significant changes observed |

| Urinalysis | 1,000 | Occult blood in males |

| Hematology | 1,000 | Significant decrease in MCH in females |

| Blood Biochemistry | 1,000 | Increased IP levels in males |

Research Applications

This compound is utilized in various scientific research applications:

- Pharmaceutical Development : Its antimicrobial and antioxidant properties make it a candidate for developing new therapeutic agents.

- Flavoring and Fragrance Industry : Due to its pleasant fruity odor, it is used as an intermediate in the synthesis of esters for flavoring agents .

Industrial Applications

In industrial settings, this compound serves as a solvent and an intermediate in the production of agrochemicals and other organic compounds. Its role in enhancing lubrication properties in automotive fuels has also been explored, indicating its versatility beyond traditional applications .

Propriétés

IUPAC Name |

hexyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-3-4-5-6-7-13-10(12)8-9(2)11/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZLAXONNWOLJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065534 | |

| Record name | Hexyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13562-84-0 | |

| Record name | Hexyl 3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13562-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 3-oxo-, hexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013562840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-oxo-, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of hexyl acetoacetate in the development of efficient organic light-emitting diodes (OLEDs)?

A1: this compound is a key component of a crosslinkable iridium(III) complex used in the emissive layer of highly efficient phosphorescent OLEDs []. Specifically, it acts as a ligand within the iridium complex, denoted as “x-emitter” in the research. This complex is designed to overcome the limitations of earlier devices by allowing for the deposition of additional layers and enhancing morphological stability through crosslinking [].

Q2: How does the crosslinking process involving this compound contribute to OLED performance?

A2: The x-emitter containing this compound can be co-polymerized with a crosslinkable matrix material, like OTPD, within the OLED's emissive layer []. This crosslinking results in an insoluble emissive layer, enabling the deposition of additional layers, such as an electron-transporting layer (ETL), on top []. The ETL improves charge balance within the device and reduces luminescence quenching at the cathode, significantly enhancing the overall efficiency of the OLED [].

Q3: Beyond OLEDs, has this compound been implicated in other biological applications?

A3: Interestingly, research suggests that this compound, among other metabolites produced by certain Trichoderma fungi species, can trigger aggregation behavior in Formosan subterranean termites (Coptotermes formosanus) []. Although the exact mechanisms remain unclear, this finding highlights the potential ecological role of this compound in mediating interactions between fungi and termites [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.